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Compound of Interest

Compound Name: D-Amphetamine Isopropylurea

Cat. No.: B15353274 Get Quote

Disclaimer: This document provides a preliminary toxicological assessment of D-
Amphetamine Isopropylurea based on available data for its constituent components, D-

Amphetamine and Isopropylurea. No specific toxicological studies for the combined entity "D-
Amphetamine Isopropylurea" have been identified in the public domain. The information

herein is intended for researchers, scientists, and drug development professionals and should

be interpreted with caution. Further experimental validation is required to ascertain the precise

toxicological profile of D-Amphetamine Isopropylurea.

Introduction
D-Amphetamine Isopropylurea is a compound that incorporates the psychoactive stimulant

D-Amphetamine and the urea derivative Isopropylurea. Understanding its potential toxicity is a

critical step in any drug development or risk assessment process. This guide synthesizes the

known toxicological data of the individual components to provide a foundational understanding

for preliminary screening.

D-Amphetamine is a well-characterized central nervous system (CNS) stimulant. Its primary

mechanism of action involves increasing the levels of dopamine and norepinephrine in the

brain.[1] Therapeutic uses include the treatment of Attention-Deficit/Hyperactivity Disorder

(ADHD) and narcolepsy.[2][3] However, its use is associated with a range of adverse effects,

particularly at higher doses, including cardiovascular and neurological toxicity.[4][5]

Isopropylurea is a less-studied compound. Available information primarily pertains to its

chemical properties and hazard classifications. It is classified as harmful if swallowed and can
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cause skin and eye irritation.[6][7] Limited data exists on its systemic toxicity, metabolic

pathways, and potential interactions.

This guide will present available quantitative toxicological data, outline relevant experimental

protocols for a preliminary screening, and visualize key pathways and workflows.

Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for D-Amphetamine

and Isopropylurea. No specific data for D-Amphetamine Isopropylurea was found.

Table 1: Acute Toxicity Data for D-Amphetamine

Species
Route of
Administration

LD50 Reference

Rat Intraperitoneal
5, 20, 80 mg/kg

(doses used in study)
[8]

Note: The reference provided a study using these doses, which induced hepatotoxicity, but did

not explicitly state the LD50 value.

Table 2: Hazard Classification for Isopropylurea

Hazard Statement GHS Classification Reference

Harmful if swallowed
Acute toxicity, oral (Category

4)
[6][7]

Causes skin irritation
Skin corrosion/irritation

(Category 2)
[6]

Causes serious eye irritation
Serious eye damage/eye

irritation (Category 2)
[6]

May cause respiratory irritation

Specific target organ toxicity,

single exposure; Respiratory

tract irritation

[6]
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Experimental Protocols for Preliminary
Toxicological Screening
A comprehensive preliminary toxicological screening of D-Amphetamine Isopropylurea would

involve a battery of in vitro and in vivo assays to assess its potential adverse effects. The

following are detailed methodologies for key experiments.

In Vitro Assays
In vitro assays are crucial for early-stage toxicity assessment, providing a high-throughput and

cost-effective means to identify potential hazards.[9]

Objective: To assess the effect of the compound on cell viability.

Cell Line: Human hepatoma cells (e.g., HepG2) are often used to evaluate potential

hepatotoxicity.[8]

Methodology:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare a range of concentrations of D-Amphetamine Isopropylurea in the appropriate

cell culture medium.

Remove the existing medium from the cells and replace it with the medium containing the

test compound. Include a vehicle control (medium with the solvent used to dissolve the

compound) and a positive control (a known cytotoxic agent).

Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for an additional 2-4 hours.

The MTT is reduced by viable cells to a purple formazan product.

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
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Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the

concentration that inhibits 50% of cell growth) can then be determined.

Objective: To evaluate the mutagenic potential of the compound.[10]

Methodology:

Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they

cannot synthesize it).

Prepare different concentrations of D-Amphetamine Isopropylurea.

Mix the bacterial strains with the test compound and a small amount of histidine in a soft

agar solution.

Pour this mixture onto a minimal agar plate that lacks histidine.

Incubate the plates for 48-72 hours at 37°C.

Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to

synthesize histidine will grow and form colonies.

Count the number of revertant colonies for each concentration and compare it to the

spontaneous reversion rate in the negative control. A significant, dose-dependent increase

in the number of revertants suggests that the compound is mutagenic.[10]

In Vivo Assays
In vivo studies in animal models are essential for understanding the systemic effects of a

compound.[11]

Objective: To determine the acute oral toxicity (LD50) of the compound.

Species: Typically performed in rats or mice.
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Methodology:

Administer a single oral dose of D-Amphetamine Isopropylurea to one animal.

Observe the animal for signs of toxicity and mortality for up to 14 days.

If the animal survives, the next animal receives a higher dose. If the animal dies, the next

animal receives a lower dose.

This sequential dosing continues until a predetermined number of animals have been

tested, and the results are used to calculate the LD50.

Clinical signs of toxicity, body weight changes, and gross pathology at necropsy are

recorded.

Objective: To evaluate the potential effects of the compound on the central nervous system.

Species: Rats or mice.

Methodology:

Administer a single dose of D-Amphetamine Isopropylurea to a group of animals.

Observe the animals for changes in behavior, such as hyperactivity, tremors, seizures, and

stereotyped behaviors.[12]

Conduct a functional observational battery (FOB) to systematically assess changes in

autonomic function, neuromuscular function, and sensorimotor responses.

Motor activity can be quantified using an automated activity monitoring system.

These observations are compared to a control group that received the vehicle.

Signaling Pathways and Experimental Workflows
D-Amphetamine Signaling Pathway
D-Amphetamine primarily exerts its effects by increasing the synaptic concentrations of

dopamine and norepinephrine.[1] It achieves this through several mechanisms:
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Inhibition of Reuptake: D-Amphetamine competitively inhibits the dopamine transporter

(DAT) and the norepinephrine transporter (NET), blocking the reuptake of these

neurotransmitters from the synaptic cleft.[1]

Vesicular Release: It disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the

release of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.[1]

Reverse Transport: D-Amphetamine can induce the reverse transport of dopamine and

norepinephrine through DAT and NET, respectively, from the presynaptic neuron into the

synapse.[13]

MAO Inhibition: It can also inhibit monoamine oxidase (MAO), an enzyme that degrades

these neurotransmitters in the cytoplasm.[1]
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Caption: D-Amphetamine's mechanism of action on monoamine neurotransmission.

Proposed Experimental Workflow for Preliminary
Toxicological Screening
The following diagram illustrates a logical workflow for the preliminary toxicological screening of

a novel compound like D-Amphetamine Isopropylurea.
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Caption: A typical workflow for preliminary toxicological screening.

Potential Metabolic Pathways of Isopropylurea
While specific metabolic pathways for Isopropylurea are not well-documented, urea compounds

can be metabolized through several routes. Prokaryotes, for instance, can metabolize urea via

two main pathways: direct hydrolysis by urease or through a more complex pathway involving

urea carboxylase and allophanate hydrolase.[14] In mammals, the metabolism of urea

derivatives can be more complex and may involve cytochrome P450 enzymes. Based on the

metabolism of a similar compound, isoproturon, potential pathways could involve hydroxylation

and N-demethylation.[15]

Conclusion
The preliminary toxicological assessment of D-Amphetamine Isopropylurea necessitates a

careful evaluation of the known toxicities of its individual components. D-Amphetamine

presents a clear risk of cardiovascular and neurological toxicity, particularly at supra-

therapeutic doses. Isopropylurea is classified as acutely toxic upon ingestion and as an irritant.

The combination of these two moieties could potentially lead to a complex toxicological profile,

and it is crucial to conduct rigorous in vitro and in vivo screening to characterize its safety. The

experimental protocols and workflows outlined in this guide provide a foundational framework

for such an investigation. Researchers should proceed with the understanding that the actual

toxicity of D-Amphetamine Isopropylurea may not be a simple summation of its parts and

could involve unforeseen interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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